molecular formula C18H25NO5 B101638 Perforine CAS No. 18063-20-2

Perforine

Cat. No. B101638
CAS RN: 18063-20-2
M. Wt: 335.4 g/mol
InChI Key: KHGNFPUMBJSZSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Perforin is an indispensable effector protein of primary cytotoxic lymphocytes (CTL or NK cells) that typically defend the host against virus infection . Perforin’s pore-forming activity is necessary for the delivery of proapoptotic serine proteases, granzymes, into the cytosol of infected or cancerous target cells .


Molecular Structure Analysis

Perforin-2 (MPEG1) is thought to enable the killing of invading microbes engulfed by macrophages and other phagocytes, forming pores in their membranes . Loss of perforin-2 renders individual phagocytes and whole organisms significantly more susceptible to bacterial pathogens .


Chemical Reactions Analysis

Perforin is the key pore-forming molecule in the cytotoxic granules of immune killer cells . Expressed only in killer cells, Perforin is the rate-limiting molecule for cytotoxic function, delivering the death-inducing granule serine proteases (granzymes) into target cells marked for immune elimination .

Scientific Research Applications

Role of Perforin in Immune Response

Perforin is integral in the cytotoxic activity of natural killer cells (NK) and CD8+ T cells, which use the same mechanism to destroy target cells. It's particularly relevant in the context of hemophagocytic lymphohistiocytosis (HLH), a disease caused by perforin gene mutation. Interestingly, perforin's role extends to immunotherapy against cancer, where sensitized dendritic cells (DCs) show increased cytotoxic activity and higher perforin and granzyme expression, suggesting potential anti-tumor activity (Švegar, 2021).

Perforin/Granzyme-Induced Apoptosis

Perforin/granzyme-induced apoptosis is crucial for eliminating virus-infected or transformed cells. Perforin's role is essential but not fully understood in granzyme-mediated apoptosis. This synergy remains a subject of ongoing research, emphasizing its significance in pathophysiological contexts like virus infection and tumor resistance (Trapani & Smyth, 2002).

Molecular and Cellular Functions of Perforin

Perforin, stored in CTL and NK cell granules, is essential for delivering the lethal hit to targeted cells. Its molecular and cellular functions, along with its role in human disease, have recently gained renewed interest due to key advances in genetic, clinical, and biochemical studies (Voskoboinik & Trapani, 2006).

Homology to Complement Component C9

Perforin's primary structure shows homology with the ninth component of the complement system (C9), revealing its evolutionary link and involvement in cell-mediated cytolysis. This finding is pivotal as it links perforin to a well-established cytolytic pathway in the immune system (Shinkai, Takio, & Okumura, 1988).

Implications in Diseases and Immune Response

Perforin's role in various diseases, immune responses to infections, and immunopathology is a significant area of research. Its involvement in autoimmune diseases and transplant rejection, and its mechanism of action in disrupting the integrity of target cells by forming channels in the cell membrane, is of considerable interest (Osińska, Popko, & Demkow, 2014).

Perforin in Transplantation Medicine

In kidney transplant recipients, perforin expression dynamics in peripheral blood lymphocytes are used to monitor the efficiency of immunosuppressive treatment and predict acute rejection. These findings provide insight into the role of perforin-mediated cytotoxicity in the rejection of transplanted kidneys (Rukavina et al., 1996).

Future Directions

Perforin plays a crucial role in various diseases, immune response to bacterial and viral infections, immune surveillance, and immunopathology . Better understanding of the role of these molecules in health and disease will open a new field of research with possible therapeutic implications .

properties

IUPAC Name

8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGNFPUMBJSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347429
Record name 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perforine

CAS RN

313958-49-5
Record name 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,630
Citations
ZS Faizutdinova, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1968 - Springer
… The preparation of a ketone (XI) by the oxidation of perforine with chromic anhydride in … by the action of anhydrous zinc chloride on perforine. Anhydroperforine (III) does not undergo …
Number of citations: 12 link.springer.com
TT Shakirov, LT Avazmukhamedov - Chemistry of Natural Compounds, 1969 - Springer
… The alkaloid perforine has been obtained from the seeds of … We have developed the technical isolation of perforine from the … , chloroform gave a good yield of perforine (0.1-0.1107o). …
Number of citations: 1 link.springer.com
IA Bessonova, ZS Faizutdinova, YV Rashkes… - Chemistry of Natural …, 1969 - Springer
Conclusions The mass and NMR spectra of haplophyllidine, perforine, and their derivatives have been studied. The influence of the open and cyclic forms of the molecular ion on the …
Number of citations: 3 link.springer.com
F Bellutti Enders - 2009 - serval.unil.ch
… l'expression du granzyme K et de la perforine dans les … dans la plupart positives pour perforine, granzyme B et A, mais … B et K, et dans la moitié des cas négatives pour la perforine. …
Number of citations: 0 serval.unil.ch
IA Bessonova, MR Yagudaev, SY Yunusov - Chemistry of Natural …, 1978 - Springer
… Structures (I) and (II) have been established as the most probable for perforine and haplophyllidine, respectively (for these alkaloids, structures with the OH substituent at C6 and …
Number of citations: 3 link.springer.com
K Kontani, S Sawai, N Tezuka, S Inoue… - European Journal of …, 1997 - elibrary.ru
… of granzyme B and perforine contained in cytotoxic granules … were studied for granzyme B and perforine productions and B7-1 … positive for granzyme B, perforine and B7-1 expressions, …
Number of citations: 3 elibrary.ru
N Pashkovska, G Koval, O Pashkovska… - Endocrine …, 2020 - endocrine-abstracts.org
… Activation of cytotoxic T- cells leads to the release of perforine and granzymes from their granules. Perforine forms in the plasma membrane of target cells the pores through which …
Number of citations: 0 www.endocrine-abstracts.org
SK Nishida, VP Marques, CA Balda… - Journal Of The …, 1996 - repositorio.unifesp.br
Intragraft gene expression of perforine, Fas-1 and iNOS during irreversible human acute rejection. … Intragraft gene expression of perforine, Fas-1 and iNOS during irreversible …
Number of citations: 0 repositorio.unifesp.br
M Hundemer, I Herth, T Meissner, D Hose, AD Ho… - Blood, 2009 - Elsevier
… of the T cells the production of IFN-γ, perforine and granzyme B was significant higher in the thalidomide-group than in the IFN-α-group (IFN-γ: p=0,05, perforine: p=0,02, granzyme B: p=…
Number of citations: 2 www.sciencedirect.com
ZS Faizutdinova, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1967 - Springer
The isolation of two new alkaloids, perforine [1] and haplophyllidine [2], from the seeds of Haplophytlum perforaturn has been reported previously, qfhese bases are similar in structure …
Number of citations: 3 link.springer.com

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